4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride
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Overview
Description
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C12H16ClNO4S2 and a molecular weight of 337.84 . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an azepane ring and two sulfonyl chloride groups attached to a benzene ring .
Preparation Methods
The synthesis of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with azepane in the presence of a suitable base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and yield .
Chemical Reactions Analysis
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.
Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify the activity of target molecules, such as proteins or enzymes, by altering their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Benzenesulfonyl chloride: Lacks the azepane ring, making it less versatile in certain applications.
Methanesulfonyl chloride: A smaller molecule with different reactivity and applications.
Tosyl chloride: Contains a toluene group instead of an azepane ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the azepane ring and sulfonyl chloride groups, which provide distinct reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C12H16ClNO4S2 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-5-7-12(8-6-11)20(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
InChI Key |
QXWSQILZGKVQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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